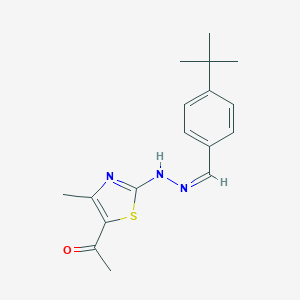![molecular formula C16H13BrN4O2 B254623 N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide, also known as BRD0705, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit promising results in various preclinical studies, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide involves the inhibition of a specific protein known as bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a critical role in cancer cell proliferation and survival. By inhibiting BRD4, N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide can induce cell death in cancer cells and prevent their growth and migration.
Biochemical and Physiological Effects:
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has been found to exhibit several biochemical and physiological effects in preclinical studies. This compound has been shown to induce apoptosis, inhibit cell growth, and prevent cell migration in cancer cells. Additionally, N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has also been found to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide in lab experiments is its potent anti-tumor activity. This compound has been found to exhibit promising results in various preclinical studies, making it a potential candidate for further development as a cancer therapeutic. However, the synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide is a complex process that requires expertise in organic chemistry. Additionally, the availability of this compound may be limited, which could pose a challenge for researchers who wish to study its effects.
Future Directions
There are several future directions that can be explored in the study of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further preclinical studies are needed to determine the efficacy and safety of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide in vivo. Another potential direction is the development of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide as a therapeutic for other diseases, such as inflammatory disorders and neurological conditions.
Conclusion:
In conclusion, N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide, also known as N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide, is a chemical compound that has shown promising results in various preclinical studies for its potential therapeutic applications in cancer research. This compound exhibits potent anti-tumor activity by inhibiting the protein BRD4, which plays a critical role in cancer cell proliferation and survival. Although the synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide is complex, further research in this area could lead to the development of a new cancer therapeutic.
Synthesis Methods
The synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 3-bromoanisole, which is subjected to a series of reactions to produce the final product. The detailed synthesis method of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has been published in scientific literature and can be accessed by interested researchers.
Scientific Research Applications
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer research. In preclinical studies, this compound has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has been shown to induce cell death in cancer cells by activating the apoptotic pathway. Additionally, this compound has also been found to inhibit the growth and migration of cancer cells.
properties
Product Name |
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide |
|---|---|
Molecular Formula |
C16H13BrN4O2 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide |
InChI |
InChI=1S/C16H13BrN4O2/c17-10-4-3-5-11(8-10)23-9-14(22)20-21-16-13-7-2-1-6-12(13)15(18)19-16/h1-8H,9H2,(H,20,22)(H2,18,19,21) |
InChI Key |
IBRDEEDEEULMFR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C(=N/C2=N/NC(=O)COC3=CC(=CC=C3)Br)N |
SMILES |
C1=CC=C2C(=C1)C(=NC2=NNC(=O)COC3=CC(=CC=C3)Br)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=NNC(=O)COC3=CC(=CC=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)

![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)
![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)
![5-[(2-ethylhexyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254558.png)
![5-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254559.png)

![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)